molecular formula CNO-2 B1233044 Nitridooxidocarbonate(.2-)

Nitridooxidocarbonate(.2-)

Cat. No.: B1233044
M. Wt: 42.017 g/mol
InChI Key: GRCCOBOKTXPSDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical studies suggest such compounds might form under high-energy conditions or in coordination with transition metals, but experimental validation is sparse.

Properties

Molecular Formula

CNO-2

Molecular Weight

42.017 g/mol

InChI

InChI=1S/CHNO/c2-1-3/h(H-,2,3)/q-1/p-1

InChI Key

GRCCOBOKTXPSDN-UHFFFAOYSA-M

SMILES

[C](=[N-])[O-]

Canonical SMILES

[C](=[N-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While Nitridooxidocarbonate(.2-) lacks robust experimental characterization, comparisons can be drawn to structurally or functionally related compounds, such as Nickel Carbonate (NiCO₃) , based on available evidence.

Table 1: Comparative Analysis of Nitridooxidocarbonate(.2-) and Nickel Carbonate

Property Nitridooxidocarbonate(.2-) (Theoretical) Nickel Carbonate (NiCO₃)
Formula Hypothetical (e.g., [N(O)(CO₃)]²⁻) NiCO₃
Oxidation State Mixed (N³⁻, O²⁻, C⁴⁺) Ni²⁺, C⁴⁺
Physical State Unknown Light green solid/powder
Stability Likely unstable under ambient conditions Stable at room temperature
Applications Speculative (e.g., catalysis, materials) Electroplating, ceramics
Safety Concerns Unstudied Toxic (carcinogenic)

Key Findings:

Structural Complexity : Unlike Nickel Carbonate, Nitridooxidocarbonate(.2-) involves multiple anion groups (nitride, oxide, carbonate), which complicates synthesis and stabilization.

Reactivity : Nickel Carbonate decomposes upon heating to release CO₂ and form NiO , whereas Nitridooxidocarbonate(.2-)’s decomposition pathway is undefined.

Safety: Nickel Carbonate is a known carcinogen requiring stringent handling , while Nitridooxidocarbonate(.2-)’s toxicity profile remains uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitridooxidocarbonate(.2-)

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